molecular formula C20H16BrN5O2S B10873785 N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B10873785
M. Wt: 470.3 g/mol
InChI Key: LBZYMTAOPPVKKW-UHFFFAOYSA-N
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Description

N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound featuring a triazinoindole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the indole and triazine rings in its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent bromination and sulfonation steps introduce the bromo and sulfanyl groups, respectively . The final step involves the acylation of the phenyl ring with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and triazine rings may facilitate binding to these targets, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to the specific combination of functional groups and the presence of both indole and triazine rings. This structural complexity may confer unique biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

N-[4-[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C20H16BrN5O2S/c1-11(27)22-14-6-3-12(4-7-14)17(28)10-29-20-23-19-18(24-25-20)15-9-13(21)5-8-16(15)26(19)2/h3-9H,10H2,1-2H3,(H,22,27)

InChI Key

LBZYMTAOPPVKKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2

Origin of Product

United States

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